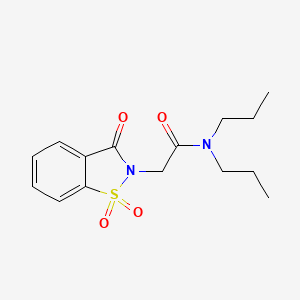

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-3-9-16(10-4-2)14(18)11-17-15(19)12-7-5-6-8-13(12)22(17,20)21/h5-8H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSBYBQTHNYSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves the reaction of benzothiazole derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of benzothiazole-2-thiol with propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has numerous applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

Medicine: Explored for its pharmacological properties, including anti-tubercular and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological processes, leading to the desired pharmacological effects. The benzothiazole ring system plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide and related compounds:

Structural and Functional Insights

Substituent Effects on Lipophilicity and Solubility

- The N,N-dipropyl groups in the target compound increase lipophilicity (predicted logP ~3.0) compared to SCP-1 (logP ~1.5–2.0) and the unsubstituted acetamide (logP ~0.5–1.0) . This enhances membrane permeability but may reduce aqueous solubility.

- Hydroxyphenyl (SCP-1) and NH₂ () substituents improve solubility via hydrogen bonding, as seen in their crystal structures involving O–H⋯O and N–H⋯O interactions .

Pharmacokinetic Implications SCP-1 exhibits a shorter elimination half-life than acetaminophen, attributed to rapid hepatic metabolism of the phenolic group . In contrast, the dipropyl groups in the target compound may slow cytochrome P450-mediated oxidation, extending half-life.

Crystallographic and Solid-State Properties SCP-1 forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, creating a stable 3D network . The dipropyl variant lacks hydrogen-bond donors, likely resulting in weaker intermolecular forces and lower melting points.

Biological Activity

- Dichlorophenyl and thiazolyl groups () are associated with antimicrobial activity due to electron-withdrawing effects enhancing target binding .

- Adamantyl substituents () improve blood-brain barrier penetration, suggesting CNS applications .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Pharmacokinetic Comparison

| Parameter | Target Compound (Predicted) | SCP-1 | Acetaminophen |

|---|---|---|---|

| Half-life (t₁/₂) | >6 hours | 2–3 hours | 2–3 hours |

| Clearance | Low | High | Moderate |

| Metabolic Stability | High | Moderate | Low |

Biological Activity

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is , and it features a trioxo group that contributes to its reactivity and biological interactions.

1. Anticancer Activity

Research has indicated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can inhibit caspase-3 and caspase-7 activities, which are crucial in the apoptotic pathway. One derivative demonstrated an IC50 of 1.15 nM against caspase-3, highlighting the potential of benzothiazole derivatives in cancer therapy .

2. Antimicrobial Activity

Benzothiazole compounds have also been evaluated for their antimicrobial properties. A study focusing on various benzothiazole derivatives found notable antibacterial and antifungal activities against several pathogenic strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been explored through in vitro studies. These compounds can inhibit nitric oxide production and downregulate pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS). This suggests a role in managing inflammatory diseases .

The biological activity of this compound and its analogs can be attributed to several mechanisms:

- Caspase Inhibition: Compounds similar to this compound have been shown to bind effectively to caspases, leading to reduced apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds may modulate ROS levels within cells, contributing to their cytotoxic effects on cancerous cells while sparing normal cells.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a benzothiazole derivative on human cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation pathways while exhibiting low toxicity toward normal cells.

| Compound | IC50 (nM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| 5i | 1.15 | Jurkat T Cells | Caspase Inhibition |

| 5j | 10.5 | MCF-7 | ROS Modulation |

Case Study 2: Antimicrobial Activity

In vitro testing revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.